2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride
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Overview
Description
2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, an aminoethyl group, and a carboxamide group, all modified with a methyl group and a hydrochloride salt.
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain . It is also known to interact with dopamine, a neurotransmitter that plays several important roles in the brain, including reward-motivated behavior .
Mode of Action
The compound acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of biochemical reactions inside the cell. The activation of TAAR1 can lead to changes in the levels of neurotransmitters like dopamine .
Biochemical Pathways
Upon activation of TAAR1, the compound can affect various biochemical pathways. One of the key pathways is the dopaminergic pathway , which is involved in reward-motivated behavior . By modulating the activity of this pathway, the compound can potentially influence behavior and mood.
Result of Action
The activation of TAAR1 by the compound can lead to changes in the levels of neurotransmitters like dopamine . This can result in various molecular and cellular effects, such as changes in neuronal firing rates and alterations in the release of other neurotransmitters. These changes can potentially influence behavior and mood.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with ethylene oxide to form N-ethylpiperidine, followed by amination with ethylenediamine to introduce the aminoethyl group. The resulting compound is then methylated and reacted with a carboxylic acid derivative to form the carboxamide group. Finally, the hydrochloride salt is formed by treating the carboxamide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Methylpiperidine: Similar in structure but lacks the aminoethyl and carboxamide groups.
Piperidine-1-carboxamide: Similar but without the aminoethyl group.
2-Aminoethylpiperidine: Similar but without the N-methyl and carboxamide groups.
Properties
IUPAC Name |
2-(2-aminoethyl)-N-methylpiperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11-9(13)12-7-3-2-4-8(12)5-6-10;/h8H,2-7,10H2,1H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGFPHNCQWIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCCC1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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